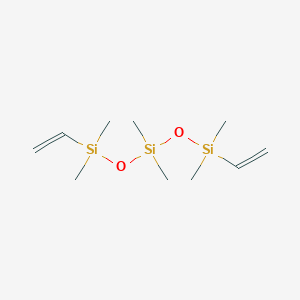

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYAJVOUCTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59942-04-0, 610749-24-1 | |

| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60939266 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-39-1, 225927-21-9 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a pivotal organosilicon compound in advanced materials science. Characterized by a flexible trisiloxane backbone and two terminal vinyl groups, this molecule serves as a fundamental building block and crosslinking agent in the synthesis of a wide array of silicone-based polymers. Its unique structure allows for precise control over the properties of resulting materials, including elastomers, resins, and coatings. This document details its physicochemical properties, outlines key synthetic methodologies, explores its chemical reactivity with a focus on hydrosilylation, and discusses its primary applications, providing researchers and development professionals with a comprehensive resource for leveraging this versatile compound in their work.

Introduction to this compound

This compound, hereafter referred to as HMDVTS, is a linear organosilicon compound of significant interest in polymer and materials chemistry. Its molecular architecture consists of a three-silicon atom backbone linked by two oxygen atoms, with methyl groups saturating the remaining silicon valencies, and a vinyl group (-CH=CH₂) at each terminal silicon atom[1][2]. This bifunctional nature is the cornerstone of its utility; the siloxane backbone imparts characteristic silicone properties such as thermal stability, flexibility, and low surface tension, while the terminal vinyl groups provide reactive sites for polymerization and crosslinking[1][2].

The strategic placement of these vinyl groups allows HMDVTS to act as a chain extender or a crosslinker in addition-cure silicone systems, enabling the formulation of materials with tailored mechanical and physical properties, from soft gels to rigid elastomers[3]. Understanding the fundamental properties and reactivity of HMDVTS is therefore critical for the rational design of novel silicone polymers for advanced applications.

Physicochemical Properties

The physical and chemical characteristics of HMDVTS dictate its handling, processing, and performance in various applications. It is a colorless, transparent liquid under standard conditions[2]. A summary of its key properties is presented in Table 1.

Table 1: Key Physical and Chemical Properties of HMDVTS

| Property | Value/Description | Source(s) |

| CAS Number | 17980-39-1 | [4] |

| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1][2] |

| Molecular Weight | 260.55 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [2] |

| Purity | ≥95.0 - 98% | [2][5] |

| Boiling Point | 80 °C | [4] |

| Storage Conditions | Store in a shaded, sealed, and dry environment | [2] |

Note: Multiple CAS numbers appear in literature, but 17980-39-1 is consistently associated with this specific structure. Discrepancies may arise from isomeric or related compounds.

Synthesis and Manufacturing

The synthesis of HMDVTS and related organofunctional siloxanes is typically achieved through carefully controlled chemical reactions. One effective laboratory- and industrial-scale method involves the reaction of a disodiumoxy-terminated siloxane with a dichlorosilane, which allows for the precise construction of the target molecule.

Representative Synthesis Protocol: Reaction of 1,5-Disodiumoxyhexamethyltrisiloxane with Dichloromethylvinylsilane

This method builds the HMDVTS molecule by capping a pre-formed trisiloxane core with vinyl-functional silane groups. The choice of a low-temperature reaction environment is critical; it mitigates side reactions, such as siloxane bond cleavage and redistribution, which are more prevalent at higher temperatures and could lead to a mixture of cyclic and linear byproducts[2][6].

Step-by-Step Methodology:

-

Reactor Preparation: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (e.g., Nitrogen or Argon). The entire apparatus must be thoroughly dried to prevent premature reaction of the moisture-sensitive intermediates.

-

Solvent and Reactant Charging: Anhydrous tetrahydrofuran (THF) is introduced into the reactor as the solvent. 1,5-Disodiumoxyhexamethyltrisiloxane is then added and dissolved under a positive pressure of inert gas[2].

-

Cooling: The reaction vessel is cooled to a temperature of -60°C using a suitable cooling bath (e.g., dry ice/acetone). This low temperature is crucial for controlling the reaction kinetics and maximizing the yield of the desired linear product[2][6].

-

Addition of Dichlorosilane: Dichloromethylvinylsilane is dissolved in anhydrous THF and added dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours. Maintaining a slow addition rate prevents localized temperature increases and ensures a homogeneous reaction.

-

Reaction and Work-up: The reaction mixture is stirred at -60°C for several hours and then allowed to slowly warm to room temperature. The progress can be monitored by techniques like Gas Chromatography (GC).

-

Purification: Upon completion, the salt byproduct (NaCl) is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield high-purity HMDVTS (typically 55-75% yield)[2][6].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of HMDVTS.

Chemical Reactivity and Mechanistic Pathways

The reactivity of HMDVTS is dominated by its two terminal vinyl groups. These sites readily participate in addition reactions, most notably hydrosilylation, which forms the basis of its application in polymer chemistry[1].

Hydrosilylation: The Core Reaction

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl group's C=C double bond[1]. This reaction is typically catalyzed by platinum-based catalysts (e.g., Karstedt's catalyst) and is exceptionally efficient, proceeding with high yield and no byproduct formation, making it ideal for creating clean polymer networks[3].

The reaction mechanism involves the formation of a platinum-olefin complex, followed by oxidative addition of the Si-H bond to the metal center. Subsequent reductive elimination yields the final product, a stable silicon-carbon (Si-C) bond, and regenerates the catalyst.

Hydrosilylation Mechanism Diagram

Caption: Mechanism of Platinum-Catalyzed Hydrosilylation.

This reaction is fundamental to curing silicone elastomers. HMDVTS acts as a crosslinker, reacting with Si-H groups present on polymer backbones to form a three-dimensional network.

Core Applications in Materials Science

The bifunctional nature of HMDVTS makes it a versatile component in the formulation of silicone-based materials.

-

Crosslinking Agent in Silicone Elastomers: In two-part, addition-cure silicone systems (often called RTV-2s or LSRs), HMDVTS is frequently included in the "A" part with the platinum catalyst, while a hydride-functional siloxane polymer is in the "B" part[3]. When mixed, the hydrosilylation reaction creates covalent crosslinks, curing the liquid polymer into a solid elastomer. The low molecular weight of HMDVTS allows it to act as a "reactive diluent," reducing the viscosity of the uncured mixture for better processing while becoming chemically incorporated into the final network.

-

Monomer for Functional Polysiloxanes: HMDVTS can be used as a monomer in copolymerization reactions to introduce pendant vinyl groups along a polymer chain. These pendant groups can then be used for subsequent functionalization or crosslinking steps[1][7].

-

Synthesis of Advanced Materials: It is a precursor for creating specialized materials like organosoluble polysiloxaneimides, which exhibit excellent thermal stability and dielectric properties for applications in microelectronics[1]. It is also used in formulating UV-curable inks and adhesives where the vinyl groups can participate in free-radical polymerization[1].

Polymer Network Formation Diagram

Caption: HMDVTS crosslinking Si-H functional polymer chains.

Analytical Characterization

The identity and purity of HMDVTS are routinely confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and integrations corresponding to the methyl and vinyl protons and carbons[1].

-

Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound (260.55 g/mol )[1].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify characteristic vibrational frequencies, such as those for Si-O-Si, Si-CH₃, and C=C bonds.

Safety and Handling

While specific safety data for HMDVTS can be limited, data for structurally similar vinyl and hydride-functional siloxanes provide guidance. The related compound, 1,1,3,3,5,5-Hexamethyltrisiloxane, is classified as a highly flammable liquid[8][9]. It is prudent to handle HMDVTS with similar precautions.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat[8].

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents[2][8].

-

Hazards: May cause skin and eye irritation. Vapors may form flammable mixtures with air[8].

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a highly versatile and valuable molecule in the field of silicone chemistry. Its well-defined structure, featuring a stable siloxane core and reactive terminal vinyl groups, provides formulators with a powerful tool for creating materials with precisely controlled properties. The efficiency and cleanliness of the hydrosilylation reaction make it central to the production of high-performance silicone elastomers and resins. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for scientists and engineers aiming to innovate and advance the capabilities of silicone-based materials.

References

- This compound - Benchchem. (URL: )

- This compound - Vulcanchem. (URL: )

- 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights - Chemcas. (URL: )

- This compound - ChemicalBook. (URL: )

- 1,1,3,3,5,5-Hexamethyltrisiloxane, 95% - Fisher Scientific. (URL: )

- 1,1,3,3,5,5-Hexamethyltrisiloxane - Chem-Impex. (URL: )

- 1,1,3,3,5,5-Hexamethyltrisiloxane, 95% - Sigma-Aldrich. (URL: )

- CAS 1189-93-1: 1,1,3,3,5,5-Hexamethyltrisiloxane - CymitQuimica. (URL: )

- 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. (URL: )

- 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. (URL: )

- 1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem. (URL: )

- SAFETY D

- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - MDPI. (URL: )

- SAFETY D

- 1,5-Divinyl-1,1,3,3,5,5-Hexamethyl Trisiloxane - Chemsrc. (URL: )

- Spatially Controlled Highly Branched Vinylsilicones - MDPI. (URL: )

- Vinyl-Functional Silicones - Gelest. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (225927-21-9) for sale [vulcanchem.com]

- 3. Vinyl-Functional Silicones - Gelest [technical.gelest.com]

- 4. This compound CAS#: 17980-39-1 [m.chemicalbook.com]

- 5. 1,5-Divinyl-1,1,3,3,5,5-Hexamethyl Trisiloxane Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gelest.com [gelest.com]

- 9. 1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a pivotal organosilicon intermediate. Designed for researchers, chemists, and material scientists, this document delves into the molecule's fundamental characteristics, its synthesis, reactivity, and its significant role in the development of advanced silicone-based materials.

Core Molecular Identity and Properties

This compound is a linear organosilicon compound belonging to the trisiloxane family. Its structure is defined by a flexible backbone of three silicon atoms interconnected by two oxygen atoms. This backbone is decorated with six methyl groups, and, most importantly, is terminated at each end by a vinyl group (-CH=CH₂). These terminal vinyl groups are the primary sites of reactivity, making the molecule a versatile difunctional monomer and crosslinking agent.

The presence of the siloxane backbone imparts key properties such as high thermal stability, low surface tension, and hydrophobicity, while the vinyl groups provide a pathway for polymerization and functionalization.

Structural and Molecular Data

The fundamental structural and physical properties of this compound are summarized below. These identifiers are crucial for unambiguous sourcing and characterization in a research or manufacturing setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1][2][3][4] |

| Molecular Weight | 260.55 g/mol | [1][4][5] |

| CAS Number | 17980-39-1 | [2][3][4][5][6] |

| Appearance | Clear, Colorless Liquid | [1][4] |

| Density | 0.861 g/cm³ | [2] |

| Boiling Point | 80 °C at 10 mmHg | [2] |

| EINECS Number | 241-905-2 | [2][4] |

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, highlighting the siloxane backbone and the terminal reactive vinyl groups.

Caption: Structure of this compound.

Spectroscopic Characterization Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two main regions of interest.

-

Vinyl Protons: A complex multiplet signal between δ 5.7 and 6.2 ppm, corresponding to the three protons of the -CH=CH₂ group.

-

Methyl Protons: A sharp singlet or closely spaced singlets around δ 0.1 ppm, corresponding to the protons of the six Si-CH₃ groups. The integration of the vinyl region to the methyl region should yield a ratio of 6H:18H, or 1:3.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of the vinyl group with signals between δ 130 and 140 ppm. The methyl carbons attached to silicon would appear at a significantly upfield chemical shift, typically between δ 0 and 5 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. Expected characteristic absorption bands include:

-

~3050-3080 cm⁻¹: C-H stretch of the vinyl group.

-

~2960 cm⁻¹: Asymmetric C-H stretch of the methyl groups.

-

~1590-1600 cm⁻¹: C=C stretch of the vinyl group.

-

~1400-1410 cm⁻¹: Si-CH=CH₂ deformation.

-

~1260 cm⁻¹: Si-CH₃ symmetric deformation.

-

~1000-1100 cm⁻¹: A very strong and broad Si-O-Si asymmetric stretching band, characteristic of all siloxanes.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z 260.55, along with a characteristic fragmentation pattern involving the loss of methyl and vinyl groups.

Synthesis and Reactivity

Exemplary Synthesis Protocol

The synthesis of linear siloxanes like this compound is often achieved through the controlled hydrolysis of chlorosilanes or via salt condensation reactions. A plausible and efficient laboratory-scale synthesis can be adapted from methods used for similar organosiloxane structures.[7] This involves the reaction of a pre-formed disiloxanediolate salt with an appropriate vinylchlorosilane.

Reaction: 2 (CH₃)₂Si(CH=CH₂)Cl + NaO(Si(CH₃)₂)O(Si(CH₃)₂)ONa → (CH=CH₂)(CH₃)₂SiO(Si(CH₃)₂)OSi(CH₃)₂(CH=CH₂) + 2 NaCl

Step-by-Step Methodology:

-

Preparation of Disodium Salt: In a moisture-free reaction vessel under an inert atmosphere (e.g., Argon), 1,5-dihydroxyhexamethyltrisiloxane is reacted with a strong base like sodium hydride or sodium hydroxide in an anhydrous aprotic solvent (e.g., THF) to form the corresponding 1,5-disodiumoxyhexamethyltrisiloxane salt.

-

Reaction Setup: The vessel containing the salt solution is cooled to a low temperature (e.g., 0 °C or below) to moderate the reaction rate.

-

Addition of Chlorosilane: A stoichiometric amount of vinyldimethylchlorosilane, dissolved in the same anhydrous solvent, is added dropwise to the cooled salt solution with vigorous stirring.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. The formation of a white precipitate (NaCl) is indicative of reaction progress.

-

Workup and Purification:

-

The sodium chloride byproduct is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil is washed with deionized water to remove any remaining salts.

-

The final product is purified by vacuum distillation to yield the clear, colorless this compound liquid.

-

Core Reactivity: The Hydrosilylation Reaction

The paramount reaction involving this compound is hydrosilylation . This is a highly efficient addition reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group.[1] The reaction is almost exclusively catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst.[1]

This reaction is fundamental to silicone chemistry for two primary reasons:

-

Crosslinking: When reacted with a molecule containing two or more Si-H groups (e.g., a hydride-terminated polysiloxane), a crosslinked polymer network is formed. This is the basis for producing many silicone elastomers, gels, and rubbers.

-

Functionalization: Reacting the divinyltrisiloxane with a molecule containing a single Si-H bond and another functional group allows for the precise introduction of that functionality onto the siloxane end.

Caption: Workflow of the platinum-catalyzed hydrosilylation reaction.

Key Applications in Research and Industry

The unique combination of a flexible, stable siloxane core and reactive vinyl end-groups makes this molecule a valuable component in numerous advanced materials.

-

Silicone Elastomers and Rubbers: As a difunctional crosslinker, it is a key ingredient in addition-cure (platinum-catalyzed) silicone systems. These systems are used to create high-performance elastomers for sealing, medical tubing, and molding applications.

-

Adhesives and Sealants: The crosslinking capability of the molecule is leveraged to formulate durable and flexible silicone adhesives and sealants with excellent thermal stability and environmental resistance.[1]

-

Coatings and Surface Modification: It can be incorporated into resin formulations or grafted onto surfaces via hydrosilylation to impart properties like hydrophobicity (water repellency), lubricity, and biocompatibility. This is particularly relevant for coating medical devices to improve their integration with biological tissues.[1]

-

Drug Delivery and Biomedical Applications: The biocompatible nature of the polysiloxane backbone makes it an attractive building block for creating drug delivery matrices. Functionalized polymers based on this molecule can encapsulate hydrophobic drugs, potentially enhancing their bioavailability and controlling their release profile.[1]

-

Advanced Polymer Synthesis: It serves as a monomer for synthesizing a variety of polysiloxanes and copolymers, including optically active hyperbranched poly(carbosiloxane)s.[1]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential. While a specific, comprehensive Safety Data Sheet (SDS) is not widely published, data from closely related siloxanes and supplier information provide a strong basis for safe handling protocols. The non-vinyl analogue, 1,1,3,3,5,5-Hexamethyltrisiloxane (CAS 1189-93-1), is classified as a highly flammable liquid.[8][9]

Hazard Profile

-

Flammability: Expected to be a flammable liquid. Vapors may form flammable mixtures with air. Keep away from all sources of ignition, including heat, sparks, and open flames.[1][8][9]

-

Reactivity: The vinyl groups can undergo polymerization, potentially initiated by heat or catalysts. The material should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Health: May cause skin and eye irritation upon contact. Inhalation of vapors or mists should be avoided.

Recommended Handling and Storage Protocol

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

-

Ignition Sources: Eliminate all potential ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded.

-

Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area designated for flammable liquids. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture contamination and potential side reactions.[1][4] Recommended storage temperature is typically between 2-8°C or below 25°C.[1][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

1,1,3,3,5,5-hexamethyltrisiloxane - ChemBK. Available at: [Link]

-

Trisiloxane, 1,1,3,3,5,5-hexamethyl- - NIST WebBook. Available at: [Link]

-

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane - PubChem. Available at: [Link]

-

This compound [17980-39-1] | Chemsigma. Available at: [Link]

-

1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. Available at: [Link]

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 17980-39-1 [m.chemicalbook.com]

- 3. This compound [17980-39-1] | Chemsigma [chemsigma.com]

- 4. dakenchem.com [dakenchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,5-Divinyl-1,1,3,3,5,5-Hexamethyl Trisiloxane, CasNo.17980-39-1 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 7. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.no [fishersci.no]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

This guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane, a key intermediate in silicone chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core methodologies, mechanistic underpinnings, and practical considerations for its synthesis.

Introduction

This compound is a trisiloxane characterized by a linear siloxane backbone with methyl substituents and terminal vinyl groups. Its molecular formula is C₁₀H₂₄O₂Si₃, and it has a molecular weight of 260.55 g/mol .[1][2] The presence of reactive vinyl end-groups makes this molecule a versatile building block for the synthesis of a wide array of functionalized polysiloxanes and copolymers. These polymers find applications in diverse fields, including the development of high-performance elastomers, adhesives, and coatings, as well as in the biomedical field for applications such as contact lenses and drug delivery systems. The vinyl groups readily participate in hydrosilylation reactions, allowing for controlled cross-linking and network formation.[1]

This guide will explore the three predominant synthesis strategies for this compound:

-

Co-hydrolysis of Chlorosilanes: A direct approach involving the simultaneous hydrolysis and condensation of appropriate chlorosilane precursors.

-

Ring-Opening Polymerization: A controlled polymerization method utilizing cyclic siloxane monomers and a divinyl-functionalized chain stopper.

-

Equilibration/Condensation Reactions: A thermodynamically driven process involving the rearrangement of siloxane bonds to achieve the desired product.

Each section will provide a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction outcome.

Pathway 1: Co-hydrolysis of Chlorosilanes

This method is a straightforward and common approach for the synthesis of short-chain linear siloxanes. It involves the simultaneous hydrolysis of dichlorodimethylsilane and a monofunctional vinyl-containing chlorosilane, which acts as a chain terminator. The hydrochloric acid generated in situ often serves as a catalyst for the subsequent condensation reactions.[1]

Causality Behind Experimental Choices

The stoichiometry of the reactants is the most critical parameter in this synthesis. The molar ratio of the difunctional chlorosilane (dichlorodimethylsilane) to the monofunctional chain-terminating chlorosilane (vinyldimethylchlorosilane) dictates the average chain length of the resulting siloxane oligomers. An excess of the chain terminator will favor the formation of shorter chains, including the desired trisiloxane. The reaction is typically performed in a two-phase system with an organic solvent to dissolve the chlorosilanes and an aqueous phase for hydrolysis. Vigorous stirring is essential to ensure efficient mass transfer between the phases. The temperature is controlled to manage the exothermic nature of the hydrolysis and to prevent excessive side reactions, such as the formation of cyclic siloxanes. Neutralization is a crucial step to remove the corrosive HCl and prevent further uncontrolled condensation or rearrangement upon storage.

Experimental Protocol

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer is assembled in a fume hood. The reactor is charged with a mixture of toluene and water.

-

Reactant Preparation: A solution of dichlorodimethylsilane and vinyldimethylchlorosilane in toluene is prepared in the dropping funnel. A molar ratio of approximately 1:2 of dichlorodimethylsilane to vinyldimethylchlorosilane is used to favor the formation of the trisiloxane.

-

Hydrolysis: The chlorosilane solution is added dropwise to the vigorously stirred water/toluene mixture. The temperature is maintained at 20-30°C using a circulating chiller.

-

Condensation: After the addition is complete, the mixture is stirred for an additional 2-3 hours at a slightly elevated temperature (e.g., 40-50°C) to promote condensation.

-

Work-up: The organic layer is separated and washed sequentially with water, a dilute solution of sodium bicarbonate to neutralize residual acid, and finally with brine.

-

Drying and Solvent Removal: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional vacuum distillation to isolate the this compound.

Quantitative Data Summary

| Parameter | Value/Description | Source |

| Reactants | Dichlorodimethylsilane, Vinyldimethylchlorosilane | [3][4] |

| Solvent | Toluene, Water | |

| Catalyst | In situ generated Hydrochloric acid | [1] |

| Temperature | 20-50°C | |

| Typical Yield | 60-75% (after purification) | [1] |

Logical Relationship Diagram

Caption: Co-hydrolysis synthesis workflow.

Pathway 2: Ring-Opening Polymerization

Ring-opening polymerization (ROP) of cyclic siloxanes is a powerful technique for synthesizing well-defined polysiloxanes with controlled molecular weights and narrow polydispersity.[5][6] To synthesize this compound, the ring-opening of hexamethylcyclotrisiloxane (D₃) can be initiated and terminated with a divinyl-functionalized species.

Causality Behind Experimental Choices

The choice of D₃ as the cyclic monomer is significant; its high ring strain leads to faster polymerization rates compared to less strained cyclics like octamethylcyclotetrasiloxane (D₄).[6][7] Anionic polymerization, often initiated by organolithium reagents or silanolates, provides excellent control over the polymerization process.[6] 1,3-Divinyltetramethyldisiloxane can act as a chain transfer agent or end-capper, introducing the terminal vinyl groups. The stoichiometry between the initiator, D₃, and the end-capper is crucial for controlling the chain length. The reaction is typically carried out under anhydrous and inert conditions to prevent premature termination by moisture. The catalyst, often a strong base like potassium hydroxide or a specialized organocatalyst, activates the monomer for nucleophilic attack.[5]

Experimental Protocol

-

Reactor Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Anhydrous toluene, freshly distilled hexamethylcyclotrisiloxane (D₃), and 1,3-divinyltetramethyldisiloxane are added to the flask via syringe.

-

Initiation: A catalytic amount of a strong base, such as potassium siloxanolate, is added to initiate the polymerization.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 80-110°C) and stirred for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or by analyzing the viscosity of the reaction mixture.

-

Termination: The polymerization is terminated by adding a neutralizing agent, such as a slight excess of a weak acid (e.g., acetic acid) or a silylating agent like trimethylchlorosilane.

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst salts. The solvent and any unreacted monomer are removed by vacuum distillation. The final product is then purified by fractional vacuum distillation.

Quantitative Data Summary

| Parameter | Value/Description | Source |

| Monomer | Hexamethylcyclotrisiloxane (D₃) | [5][7] |

| End-capper | 1,3-Divinyltetramethyldisiloxane | |

| Catalyst | Potassium siloxanolate, Guanidine catalysts | [5] |

| Solvent | Anhydrous Toluene or THF | [6] |

| Temperature | 80-110°C | [6] |

| Typical Yield | >80% |

Experimental Workflow Diagram

Caption: Ring-opening polymerization workflow.

Pathway 3: Equilibration/Condensation Reactions

This pathway involves the acid- or base-catalyzed equilibration of a mixture of siloxanes. For the synthesis of this compound, this could involve the reaction of a short-chain dihydroxy-terminated polydimethylsiloxane, such as 1,5-dihydroxyhexamethyltrisiloxane, with a vinyl-functional silane. Alternatively, a mixture of cyclic and linear siloxanes can be rearranged in the presence of a catalyst to yield a thermodynamically controlled distribution of products.

Causality Behind Experimental Choices

The principle behind this method is the reversibility of the siloxane bond (Si-O-Si) cleavage and formation under catalytic conditions. The final product distribution is governed by thermodynamics. By carefully controlling the stoichiometry of the starting materials, the desired short-chain vinyl-terminated product can be favored. For instance, reacting a pre-formed trisiloxane diol with a vinyl-containing monofunctional reagent like vinyldimethylchlorosilane provides a more direct route. The choice of catalyst is critical; strong acids (like sulfuric acid) or bases (like KOH) are effective but can also promote the formation of cyclic byproducts. The removal of condensation byproducts, such as water or HCl, is essential to drive the reaction to completion.

Experimental Protocol

-

Starting Material Synthesis: Prepare 1,5-dihydroxyhexamethyltrisiloxane by the controlled hydrolysis of 1,5-dichlorohexamethyltrisiloxane.

-

Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel is charged with the 1,5-dihydroxyhexamethyltrisiloxane and a suitable solvent like toluene.

-

Reaction: Vinyldimethylchlorosilane is added dropwise to the stirred solution. A base, such as pyridine or triethylamine, can be added to act as an HCl scavenger.

-

Reaction Monitoring: The reaction is monitored by TLC or GC to follow the disappearance of the starting diol.

-

Work-up: The reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed with water, dilute acid, and brine.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The final product is purified by vacuum distillation.

Quantitative Data Summary

| Parameter | Value/Description | Source |

| Reactants | 1,5-Dihydroxyhexamethyltrisiloxane, Vinyldimethylchlorosilane | |

| Catalyst/Scavenger | Pyridine or Triethylamine | |

| Solvent | Toluene | |

| Temperature | Room Temperature to 60°C | |

| Typical Yield | 70-85% |

Logical Relationship Diagram

Caption: Equilibration/condensation synthesis workflow.

Characterization and Quality Control

Regardless of the synthetic pathway chosen, rigorous characterization of the final product is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides confirmation of the vinyl groups (typically signals between 5.7 and 6.2 ppm) and the methyl groups on the silicon atoms (signals around 0.1-0.2 ppm). Integration of these signals can be used to confirm the ratio of vinyl to methyl protons.[8]

-

²⁹Si NMR: Distinguishes between the different silicon environments in the molecule, helping to confirm the trisiloxane structure.[9]

-

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the product. For a pure compound like this compound, GPC should show a single, narrow peak.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify the characteristic vibrational frequencies of the functional groups present, such as the Si-O-Si backbone, Si-CH₃, and C=C of the vinyl groups.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The co-hydrolysis of chlorosilanes offers a direct and scalable route, though control over the product distribution can be challenging. Ring-opening polymerization provides excellent control over the molecular structure but requires stringent anhydrous conditions. Equilibration and condensation reactions are versatile but may require the pre-synthesis of intermediates. The choice of the optimal synthetic route will depend on the desired purity, scale of production, and the available starting materials and equipment. Careful control of stoichiometry, reaction conditions, and purification methods are paramount to obtaining a high-purity product suitable for its intended applications in advanced materials and biomedical research.

References

-

Fukuda, Y., et al. (2019). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry, 10(42), 5759-5768. [Link]

-

Cypryk, M., & Szeluga, P. (2022). Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. In Telechelic Polymers. IntechOpen. [Link]

-

Galli, G., et al. (2021). Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water. Polymers, 13(15), 2419. [Link]

-

ResearchGate. (n.d.). Partial 1H NMR spectra (CDCl3, 25 C) of (A) divinyl-terminated PDMS... [Image]. Retrieved from [Link]

-

RSC Publishing. (2013). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry. [Link]

-

OSTI.GOV. (n.d.). Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. Retrieved from [Link]

-

Gelest. (n.d.). VINYLDIMETHYLCHLOROSILANE. Retrieved from [Link]

-

Gelest. (n.d.). DIMETHYLDICHLOROSILANE, 98%. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (225927-21-9) for sale [vulcanchem.com]

- 3. VINYLDIMETHYLCHLOROSILANE | [gelest.com]

- 4. DIMETHYLDICHLOROSILANE, 98% | [gelest.com]

- 5. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Cationic Polymerization of Hexamethylcyclotrisiloxane in Excess Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

CAS number and molecular formula of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane.

An In-Depth Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is a key intermediate in silicone chemistry, valued for its reactive terminal vinyl groups which allow for its use in hydrosilylation and polymerization reactions.[1] This document will detail its chemical identity, molecular structure, synthesis protocols, key applications in advanced materials and biomedical fields, and essential safety and handling procedures. The guide is intended for researchers, chemists, and materials scientists engaged in the development of novel silicone-based technologies.

Chemical Identity and Core Properties

This compound is a linear trisiloxane derivative distinguished by six methyl groups and two terminal vinyl groups attached to the silicon atoms.[1] These vinyl groups are the primary sites of reactivity, making the molecule a valuable building block for cross-linked polymers and functionalized polysiloxanes.[1]

Table 1: Molecular and Physical Properties

| Property | Value/Description | Source |

| CAS Number | 17980-39-1; 225927-21-9 | [1] |

| Molecular Formula | C₁₀H₂₄O₂Si₃ | [1][2] |

| Molecular Weight | 260.55 g/mol | [1][2] |

| Appearance | Colorless transparent liquid | [1][2] |

| Purity | ≥98% | [2] |

| InChI Key | MFWYAJVOUCTAQI-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure consists of a flexible siloxane (Si-O-Si) backbone, which imparts properties like thermal stability, while the terminal vinyl groups provide reactive handles for further chemical modification.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is critical to its application and typically involves carefully controlled reactions to ensure high purity and yield. A primary method involves the reaction of a disodiumoxy-terminated siloxane with a vinyl-containing dichlorosilane.[2][3][4]

Synthetic Pathway Overview

The process hinges on the nucleophilic substitution reaction between 1,5-disodiumoxyhexamethyltrisiloxane and dichloromethylvinylsilane. The reaction is conducted in an anhydrous solvent like tetrahydrofuran (THF) at controlled temperatures to manage reactivity and minimize side-product formation.[2] Industrial production may utilize platinum-based catalysts for hydrosilylation routes.[2]

Caption: Simplified workflow for the synthesis of the target compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is based on the reaction of 1,5-disodiumoxyhexamethylsiloxane with dichlorodiorganosilanes, a method that can yield the target compound with preparative yields between 55-75%.[3][4][5]

Materials:

-

1,5-Disodiumoxyhexamethylsiloxane

-

Dichloromethylvinylsilane

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

-

Quenching solution (e.g., saturated ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet on a Schlenk line.

-

Reactant Preparation: Dissolve 1,5-disodiumoxyhexamethylsiloxane in anhydrous THF in the reaction flask under a nitrogen atmosphere. Cool the solution to -60°C using a suitable cooling bath.

-

Addition: Add dichloromethylvinylsilane dropwise to the cooled solution via the dropping funnel over 30-60 minutes. Maintain vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours to ensure the reaction goes to completion.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: Purify the crude product via fractional distillation under reduced pressure to obtain pure this compound.

Scientific and Industrial Applications

The unique bifunctional nature of this molecule, combining a stable siloxane backbone with reactive vinyl groups, enables its use in a wide range of applications.

-

Synthesis of Polysiloxanes: It is a crucial precursor in the manufacturing of various polysiloxanes and their copolymers.[1]

-

Biomedical Applications: Its biocompatibility makes it suitable for creating materials for biomedical use.[1]

-

Drug Delivery: The flexible siloxane structure can be used to create carriers that encapsulate and enhance the bioavailability of certain drugs.[1]

-

Tissue Engineering: It is used to fabricate scaffolds that support cell adhesion and proliferation, which is essential for regenerating tissue.[1]

-

Medical Device Coatings: The compound can be used to coat implants, potentially reducing rejection and improving integration with body tissues.[1]

-

-

Advanced Materials: The vinyl groups allow it to be a cross-linking agent in the production of silicone elastomers and resins. It is also used in the synthesis of organosoluble polysiloxaneimides, which possess desirable thermal stability and dielectric properties.[1]

Safety, Handling, and Storage

Proper handling of organosilicon compounds is paramount for laboratory safety. While specific data for the divinyl compound is limited, general precautions for similar flammable siloxanes should be followed.

Table 2: Safety and Handling Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Neoprene or nitrile rubber gloves, chemical goggles, and suitable protective clothing should be worn.[6] Contact lenses should not be worn.[6] |

| Handling | Avoid all eye and skin contact, and do not breathe vapor or mist.[6] Use only in well-ventilated areas or with local exhaust ventilation.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Use non-sparking tools and take precautionary measures against static discharge.[6][7][8] |

| First Aid | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][8] Skin Contact: Wash with plenty of soap and water.[6] Inhalation: Remove to fresh air. If feeling unwell, seek medical advice.[6][8] |

| Storage | Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[6][7] Keep away from incompatible materials. |

| Fire Fighting | Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[6] Highly flammable liquid and vapor may be present.[6] |

Comparative Analysis: Role of the Vinyl Groups

To understand the importance of the vinyl functionality, a comparison with its non-vinylated analog, 1,1,3,3,5,5-Hexamethyltrisiloxane (CAS: 1189-93-1) , is instructive.

-

Reactivity: The primary difference is reactivity. The divinyl derivative's terminal vinyl groups allow it to participate in polymerization and hydrosilylation reactions, which the fully methylated analog cannot.[1]

-

Applications: Consequently, 1,1,3,3,5,5-Hexamethyltrisiloxane is used in applications where chemical inertness is desired, such as a lubricant, dielectric fluid, or inert solvent.[1] In contrast, the divinyl compound is used as a reactive intermediate to build larger polymer structures.

-

Thermal Stability: The fully methylated version generally exhibits higher thermal stability due to the absence of the more reactive vinyl groups.[1]

Conclusion

This compound is a foundational chemical in modern silicone chemistry. Its well-defined structure, characterized by a stable siloxane core and reactive vinyl termini, provides a versatile platform for the synthesis of a wide array of advanced materials. From creating biocompatible scaffolds for tissue engineering to formulating robust industrial polymers, its utility continues to expand, driven by ongoing research and development in materials science and drug delivery. Adherence to rigorous synthesis and safety protocols is essential for harnessing its full potential in a research and industrial setting.

References

-

1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. (2014). Safety Data Sheet. Retrieved from [Link]

-

1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applications, and Supply Chain Insights. (n.d.). Retrieved from [Link]

-

Trisiloxane, 1,1,3,3,5,5-hexamethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers (Basel). Retrieved from [Link]

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers (Basel). Retrieved from [Link]

-

Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Polymers (Basel). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (225927-21-9) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. media.abcr.com [media.abcr.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Mechanism of Action of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Polymerization

This guide provides a comprehensive technical overview of the role and mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS) in polymerization processes. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental chemistry, reaction kinetics, and practical applications of this versatile divinylsiloxane crosslinking agent.

Introduction: The Pivotal Role of this compound in Silicone Chemistry

This compound is a key organosilicon compound extensively utilized in the synthesis of advanced silicone polymers.[1] Its unique molecular architecture, featuring a flexible trisiloxane backbone with reactive vinyl groups at each terminus, allows it to function as a highly efficient crosslinking agent or chain extender in addition-cure polymerization systems.[1] This capability is fundamental to the production of a wide array of silicone materials, including elastomers, resins, and adhesives, with tailored mechanical and physical properties.

The primary mechanism through which HMVTS participates in polymerization is platinum-catalyzed hydrosilylation. This highly efficient and specific reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's carbon-carbon double bond, forming a stable silicon-carbon (Si-C) linkage.[2] This process, which proceeds with no byproducts, is the cornerstone of addition-cured silicone chemistry, valued for its rapid cure rates, low shrinkage, and the exceptional thermal and chemical stability of the resulting polymers.

The Core Mechanism: Platinum-Catalyzed Hydrosilylation

The polymerization process involving HMVTS is predominantly driven by a platinum-catalyzed hydrosilylation reaction. This reaction is typically facilitated by a homogeneous platinum complex, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being one of the most common and effective catalysts.[3] The generally accepted mechanism for this process is the Chalk-Harrod mechanism, which outlines a catalytic cycle involving the platinum center.

The Chalk-Harrod Mechanism: A Step-by-Step Elucidation

The Chalk-Harrod mechanism can be broken down into four key steps:

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of a silicon-hydride (Si-H) bond from a hydride-functional siloxane to the low-valent platinum(0) catalyst. This step forms a platinum(II) intermediate containing both a hydride (Pt-H) and a silyl (Pt-Si) ligand.

-

Olefin Coordination: The vinyl group of this compound then coordinates to the platinum(II) center.

-

Migratory Insertion: In this crucial step, the coordinated vinyl group inserts into the platinum-hydride (Pt-H) bond. This insertion can occur in two ways, leading to either a primary or a secondary alkyl-platinum intermediate. The anti-Markovnikov addition is typically favored, where the silicon atom attaches to the terminal carbon of the vinyl group.

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed alkyl and silyl groups from the platinum center. This regenerates the platinum(0) catalyst, which can then participate in another catalytic cycle, and yields the final product with a new silicon-carbon bond.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the olefin into the Pt-Si bond followed by reductive elimination of a C-H bond. However, the classical Chalk-Harrod pathway is widely accepted for explaining the formation of the primary anti-Markovnikov addition product in silicone elastomer synthesis.

Experimental Protocol: Synthesis of a Silicone Elastomer using a Divinylsiloxane Crosslinker

This section provides a representative step-by-step methodology for the laboratory-scale synthesis of an addition-cured silicone elastomer. This protocol is designed to be a self-validating system, where the causality behind experimental choices is explained.

Materials:

-

Base Polymer: Vinyl-terminated polydimethylsiloxane (VPDMS), viscosity 1000 cSt.

-

Crosslinking Agent: Hydride-terminated polydimethylsiloxane (HPDMS).

-

Divinyl Crosslinker: this compound (HMVTS).

-

Catalyst: Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt).

-

Inhibitor (Optional): 1-Ethynyl-1-cyclohexanol, to control the working time at room temperature.

Equipment:

-

Dual asymmetric centrifugal mixer or mechanical stirrer.

-

Vacuum desiccator.

-

Convection oven.

-

Molds for sample preparation (e.g., petri dishes or custom molds).

Procedure:

-

Preparation of Part A (Base):

-

In a suitable container, accurately weigh the desired amount of vinyl-terminated polydimethylsiloxane (VPDMS).

-

Add the platinum catalyst solution dropwise while mixing. A typical catalyst loading is in the range of 5-10 ppm of platinum relative to the total weight of the polymer and crosslinkers. Thorough mixing is crucial for a homogeneous cure.

-

If an inhibitor is used to extend the pot life, it should be added to Part A and mixed thoroughly.

-

-

Preparation of Part B (Curing Agent):

-

In a separate container, weigh the hydride-terminated polydimethylsiloxane (HPDMS) and the this compound (HMVTS). The ratio of Si-H groups from HPDMS to the total vinyl groups (from VPDMS and HMVTS) is a critical parameter that determines the crosslink density and the final mechanical properties of the elastomer. A common starting point is a slight excess of Si-H groups.

-

-

Mixing and Degassing:

-

Combine Part A and Part B in the desired ratio (typically 1:1 by weight if formulated as such, or based on the stoichiometric ratio of reactive groups).

-

Mix the two parts thoroughly using a dual asymmetric centrifugal mixer for 2-3 minutes or until a homogeneous mixture is obtained.

-

Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.

-

-

Curing:

-

Pour the degassed mixture into the desired molds.

-

Cure the samples in a preheated convection oven. A typical curing schedule is 2 hours at 80°C.[4] The curing time and temperature can be adjusted depending on the specific formulation and desired properties.

-

-

Post-Curing (Optional):

-

For some applications, a post-curing step at a higher temperature (e.g., 4 hours at 150°C) may be performed to ensure complete reaction of all functional groups and to remove any volatile components, thereby stabilizing the mechanical properties.

-

Caption: Experimental workflow for the synthesis of a silicone elastomer.

Data Presentation: Impact of Divinyl Crosslinker Concentration on Mechanical Properties

The concentration of the divinyl crosslinker, such as this compound, has a profound impact on the mechanical properties of the resulting silicone elastomer. By systematically varying the molar ratio of vinyl groups from HMVTS to the Si-H groups of the crosslinker, the crosslink density of the polymer network can be precisely controlled.

| Molar Ratio (Vinyl from HMVTS : Si-H) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| 1 : 1.2 | 5.5 | 450 | 40 |

| 1 : 1.5 | 6.8 | 380 | 50 |

| 1 : 2.0 | 7.5 | 300 | 60 |

| 1 : 2.5 | 8.2 | 250 | 68 |

Note: The data presented in this table are representative values and can vary depending on the specific base polymer, hydride crosslinker, and curing conditions.

As the concentration of the divinyl crosslinker increases, leading to a higher crosslink density, the tensile strength and hardness of the elastomer generally increase.[5] Conversely, the elongation at break tends to decrease as the network becomes more tightly crosslinked and less flexible.[6]

Characterization of the Polymerization Process and Final Product

A suite of analytical techniques is employed to monitor the polymerization reaction and to characterize the final properties of the cured silicone elastomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the progress of the hydrosilylation reaction. The disappearance of the Si-H stretching vibration band (around 2160 cm⁻¹) and the C=C stretching vibration of the vinyl group (around 1600 cm⁻¹) provides a direct measure of the extent of the reaction.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR spectroscopy can be used to provide detailed structural information about the polymer network. ¹H NMR can be used to quantify the consumption of vinyl and hydride protons. ²⁹Si NMR can provide insights into the different silicon environments and the degree of crosslinking.[8]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the base polymers before crosslinking. It can also be used to analyze the soluble fraction of the cured elastomer to assess the efficiency of the crosslinking reaction.[9][10]

-

Mechanical Testing: Standard mechanical tests, such as tensile testing and durometry, are used to measure the macroscopic properties of the cured elastomer, including tensile strength, elongation at break, and hardness.[5]

Conclusion

This compound is a critical component in the formulation of high-performance silicone materials. Its mechanism of action in polymerization is centered around the highly efficient and controllable platinum-catalyzed hydrosilylation reaction. By understanding the intricacies of this mechanism and the influence of formulation variables, researchers and developers can precisely tailor the properties of silicone elastomers and other materials for a wide range of demanding applications in fields such as medicine, electronics, and consumer products. The ability to control crosslink density through the judicious use of divinyl crosslinkers like HMVTS provides a powerful tool for materials innovation.

References

-

Facile Functionalization of Poly(Dimethylsiloxane) Elastomer by Varying Content of Hydridosilyl Groups in a Crosslinker. National Institutes of Health. Available from: [Link]

-

SIMTEC. Silicone Rubber Platinum-Based Catalysts. Available from: [Link]

-

ResearchGate. Investigation of the interface structure and filler network formation of liquid silicone rubber/silica nanocomposites based on ATR-FTIR spectroscopy and chemometrics. Available from: [Link]

-

Talalaeva, E.V., et al. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers2021 , 14, 28. Available from: [Link]

-

ResearchGate. GPC Analysis of Polymer Network Formation: 1. Bifunctional Siloxane Monomer/Crosslinker System. Available from: [Link]

- Google Patents. Addition cured platinum catalyzed elastomer compositions with precipitated silica.

-

OPUS. Leaching of catalyst platinum from cured silicone elastomers: A preliminary study for comparing reagents. Available from: [Link]

-

Effect of crosslinking on the physicochemical properties of polydimethylsiloxane-based levonorgestrel intrauterine systems. National Institutes of Health. Available from: [Link]

-

Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Available from: [Link]

-

ACS Publications. Metal-Free Curing of 3D Printable Silicone Elastomers via Thermally Triggered 2-Oxazoline Cross-Linkers. Available from: [Link]

-

Structural, Mechanical, and Dielectric Properties of Polydimethylsiloxane and Silicone Elastomer for the Fabrication of Clinical-Grade Kidney Phantom. MDPI. Available from: [Link]

-

ResearchGate. Acrylate functional silicone telechelic structures synthesized by chain... Available from: [Link]

-

Science and Education Publishing. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Available from: [Link]

-

How to tailor flexible silicone elastomers with mechanical integrity: A tutorial review. Available from: [Link]

-

Pentasil. Product Guide: Fabricating with XIAMETER® High Consistency Silicone Rubber. Available from: [Link]

-

ResearchGate. The GPC curves for phenyl silicone resins. Available from: [Link]

-

Gelest, Inc. 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Available from: [Link]

-

Western University. Cross-Linking the Surface of Cured Polydimethylsiloxane via Hyperthemal Hydrogen Projectile Bombardment. Available from: [Link]

-

Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. Available from: [Link]

-

MySkinRecipes. 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane. Available from: [Link]

-

ResearchGate. synthesis and characterization of crosslinked silicone nanocomposites and their potential application in food industry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigation of the interface structure and filler network formation of liquid silicone rubber/silica nanocomposites based on ATR-FTIR spectroscopy and chemometrics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: A Technical Guide

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a key organosilicon compound, identified by its CAS number 225927-21-9 and molecular formula C₁₀H₂₄O₂Si₃.[1] This molecule is foundational in silicone chemistry, primarily serving as a precursor in the synthesis of advanced polysiloxanes and other functionalized materials. Its structure is distinguished by a flexible trisiloxane backbone (Si-O-Si-O-Si) with methyl groups attached to each silicon atom and capped with reactive vinyl groups at either end. These terminal vinyl functionalities are particularly significant as they allow the molecule to readily participate in hydrosilylation reactions, a cornerstone of silicone polymer chemistry for creating cross-linked networks.[1]

Accurate and comprehensive spectroscopic analysis is paramount for confirming the structure and purity of this compound, ensuring its suitability for polymerization and other applications. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. While a publicly available, complete dataset for this specific molecule is not readily found, this guide synthesizes data from closely related structures and fundamental spectroscopic principles to provide a robust and scientifically grounded interpretation.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key groups that are interrogated by NMR and IR spectroscopy.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the Si-O-Si backbone, Si-CH₃ bonds, and the characteristic vibrations of the vinyl groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3050-3070 | C-H stretch | =C-H (vinyl) | Medium |

| ~2960 | C-H stretch | -CH₃ | Medium-Strong |

| ~1600 | C=C stretch | C=C (vinyl) | Medium |

| ~1410 | C-H bend | Si-CH=CH₂ | Medium |

| ~1260 | CH₃ deformation | Si-CH₃ | Strong |

| ~1000-1100 | Si-O-Si stretch | Siloxane backbone | Very Strong |

| ~800 | Si-C stretch / CH₃ rock | Si-CH₃ | Strong |

Interpretation:

The most prominent feature in the IR spectrum is expected to be the very strong and broad absorption band between 1000 and 1100 cm⁻¹, which is characteristic of the asymmetric stretching of the Si-O-Si linkage in the trisiloxane backbone. The presence of the vinyl groups will be confirmed by the C=C stretching vibration around 1600 cm⁻¹ and the vinylic C-H stretching just above 3000 cm⁻¹. The strong peak around 1260 cm⁻¹ corresponding to the symmetric deformation of the methyl groups attached to silicon is another key indicator of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two main sets of signals corresponding to the methyl and vinyl protons. The chemical shifts are influenced by the electronegativity of the silicon and oxygen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.1 | Singlet | 12H | Si-CH ₃ (on terminal Si) |

| ~0.05 | Singlet | 6H | Si-CH ₃ (on central Si) |

| ~5.7-6.2 | Multiplet | 6H | Si-CH =CH ₂ |

Interpretation:

The methyl protons on the silicon atoms are expected to appear as sharp singlets in the upfield region of the spectrum, typically around 0.05-0.1 ppm. There may be two distinct singlets due to the slightly different chemical environments of the methyl groups on the terminal versus the central silicon atoms. The vinyl protons will produce a complex multiplet in the range of 5.7-6.2 ppm. This multiplet arises from the geminal, cis, and trans couplings between the three protons of the vinyl group. For a similar compound, 1,1,3,3,5,5,7-hexamethyl-7-vinylcyclotetrasiloxane, the vinyl protons are observed as a multiplet between 5.67 and 6.19 ppm, supporting this prediction.[2][3]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide further confirmation of the carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~1.0 | Si-C H₃ (on terminal Si) |

| ~0.5 | Si-C H₃ (on central Si) |

| ~134 | Si-C H=CH₂ |

| ~139 | Si-CH=C H₂ |

Interpretation:

Similar to the proton spectrum, two distinct signals are expected for the methyl carbons, both appearing near 0-1 ppm. The two carbons of the vinyl group will be observed in the downfield region. The carbon directly attached to the silicon (Si-C H=CH₂) is expected around 134 ppm, while the terminal vinyl carbon (Si-CH=C H₂) should appear at approximately 139 ppm.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

-

Data Acquisition: Record the spectrum and perform an atmospheric background correction.

Caption: Workflow for acquiring an ATR-IR spectrum.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (¹H NMR):

-

Spectrometer: 300-600 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Instrument Setup (¹³C NMR):

-

Spectrometer: 75-150 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the solvent signal or internal standard.